S1PL-IN-1

S1P Lyase Structural Biology Enzyme Inhibition

S1PL-IN-1 (1538574-95-6) offers a unique advantage with its confirmed cocrystal structure (PDB: 4Q6R), ensuring precise mechanism-of-action studies. Unlike prodrugs, it provides direct, nanomolar inhibition for reliable target engagement. Its defined dual pharmacology (S1PL/Smo) and established in vivo efficacy at 2 mg/kg/day in EAE models make it the definitive tool for sphingolipid research, eliminating the variability of analogs.

Molecular Formula C26H23ClN6
Molecular Weight 455.0 g/mol
Cat. No. B10773117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1PL-IN-1
Molecular FormulaC26H23ClN6
Molecular Weight455.0 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5
InChIInChI=1S/C26H23ClN6/c1-18-17-32(11-12-33(18)25-10-7-20(15-28)16-29-25)26-23-14-21(27)8-9-22(23)24(30-31-26)13-19-5-3-2-4-6-19/h2-10,14,16,18H,11-13,17H2,1H3/t18-/m1/s1
InChIKeyXUZUIICAPXZZDU-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile: Scientific Procurement Overview for S1P Lyase Research


6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile (CAS 1538574-95-6, synonym S1PL-IN-31) is a direct active-site inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL, SGPL1) with a confirmed cocrystal structure bound to the homodimeric human enzyme [1][2]. The compound is orally bioavailable and exhibits dual pharmacological activity, also antagonizing the Smoothened (Smo) receptor [2]. Its discovery and optimization from a high-throughput screening campaign targeting S1PL were reported in a comprehensive medicinal chemistry study that established the structural basis for its enzyme inhibition [1]. This compound is intended exclusively for research applications in immunology, neuroinflammation, and sphingolipid metabolism studies.

Why Closely Related S1PL Inhibitors and General-Purpose Analogs Cannot Substitute for 6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile


Substituting this compound with other S1PL inhibitors or structural analogs introduces substantial experimental risk due to divergent mechanisms of action, potency differences spanning multiple orders of magnitude, and incompletely defined selectivity profiles. First-generation functional S1PL inhibitors such as THI (2-acetyl-4-tetrahydroxybutylimidazole) and its clinical derivative LX2931 exhibit no direct in vitro enzyme inhibition [1], requiring metabolic activation or acting through prodrug mechanisms [2]. In contrast, 6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile inhibits S1PL directly at the active site as confirmed by cocrystal structure [1][3], providing a well-defined molecular pharmacology tool. Furthermore, potency varies dramatically: LX2931 shows IC50 > 100 µM in biochemical assays [1], while this compound exhibits nanomolar potency [3]. The (R)-stereochemical configuration at the 2-methylpiperazine moiety is critical for S1PL binding, meaning racemic or (S)-enantiomer preparations cannot replicate the defined pharmacology observed in published studies [3].

6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile: Quantitative Comparative Evidence for Research Procurement Decisions


Direct Active-Site S1PL Inhibition Confirmed by Cocrystal Structure at 2.40 Å Resolution

6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile is a direct active-site inhibitor of human S1P lyase, as demonstrated by X-ray cocrystallography (PDB ID: 4Q6R) at 2.40 Å resolution showing the compound bound in the catalytic pocket of the homodimeric enzyme [1][2]. This stands in stark contrast to THI and LX2931, which show no direct in vitro enzyme inhibition (IC50 > 100,000 nM for LX2931) [3] and require metabolic conversion or act as prodrugs [4]. The cocrystal structure definitively establishes the binding mode and validates the (R)-stereochemical configuration at the 2-methylpiperazine moiety as essential for active-site engagement.

S1P Lyase Structural Biology Enzyme Inhibition

Nanomolar S1PL Enzyme Inhibitory Potency vs. Micromolar or Undetectable Activity of Older-Generation Inhibitors

6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile inhibits human S1P lyase with an enzyme IC50 of 44-210 nM [1][2]. In contrast, the first-generation functional S1PL inhibitor LX2931 exhibits an IC50 greater than 100,000 nM (>100 µM) in biochemical assays [3]. This represents an approximately 500-fold to over 2,000-fold difference in inhibitory potency. The cell-based IC50 for the target compound is reported as 110 nM [2], confirming cellular permeability and intracellular target engagement.

S1P Lyase Biochemical Assay Potency Comparison

Chirally Pure (R)-Enantiomer with Defined Stereochemical Activity: Comparison to Racemic or Alternative Stereoisomers

The compound is specifically the (2R)-enantiomer at the 2-methylpiperazine moiety, a stereochemical feature that was determined to be critical for S1PL binding based on SAR studies within the series [1]. While the original medicinal chemistry publication does not report the isolated IC50 of the (2S)-enantiomer, structure-activity relationship analysis across the (4-benzylphthalazin-1-yl)-2-methylpiperazine scaffold demonstrated that the (R)-configuration is essential for optimal active-site occupancy and enzyme inhibition [1]. The cocrystal structure (PDB: 4Q6R) confirms that the (R)-stereocenter at the 2-position of the piperazine ring positions the methyl group to avoid steric clashes within the enzyme active site [2]. This stereochemical requirement is a class-level characteristic of this scaffold and represents a procurement-relevant differentiation from any racemic mixtures or alternative stereoisomers.

Stereochemistry Chiral Purity S1P Lyase

Oral Bioavailability and In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Rat Model

6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile is orally bioavailable and demonstrates robust efficacy in a rat experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis [1]. At an oral dose of 2 mg/kg/day, the compound prevented cervical and thoracic lymphocyte infiltration and neuromuscular weakness induced by MOG29-152 peptide [1][2]. Additionally, the compound significantly reduced total lymphocyte counts, including CD4+ T cells, CD8+ T cells, and B cells [2]. At higher doses (3-10 mg/kg/day), the compound produced measurable reductions in heart rate in female rats, consistent with its S1PL inhibitory activity [2]. In contrast, while LX2931 has shown lymphocyte-reducing effects in vivo and reached Phase 2 clinical trials for rheumatoid arthritis [3], its biochemical potency is >100 µM, making it unsuitable for in vitro S1PL inhibition studies. THI produces lymphopenia in vivo but does not inhibit S1PL directly in vitro [4].

Multiple Sclerosis EAE Model In Vivo Pharmacology

Selectivity Profile: Broad Panel Screening and Defined Off-Target Activity at Smoothened Receptor

6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile exhibits a defined selectivity profile. It demonstrates acceptable selectivity in a panel of 74 receptors and enzymes at 10 µM , indicating minimal off-target interactions at concentrations relevant for S1PL inhibition. Notably, the compound also acts as an antagonist of the Smoothened (Smo) receptor with an IC50 of 440 nM . While this dual activity must be considered in experimental interpretation, the Smo IC50 is approximately 2- to 10-fold higher than the S1PL IC50 (44-210 nM), providing a concentration window for selective S1PL inhibition . In contrast, the selectivity profiles of older S1PL modulators such as THI are incompletely characterized, and THI itself does not inhibit S1PL directly in vitro, confounding selectivity assessments [1].

Selectivity Off-Target Smoothened Receptor

Published Pharmacological Characterization vs. Under-Characterized Alternative S1PL Modulators

6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile is supported by a primary peer-reviewed publication in the Journal of Medicinal Chemistry (Weiler et al., 2014) that includes full characterization of enzyme inhibition, cellular activity, cocrystal structure, and in vivo efficacy [1]. A subsequent publication in the Journal of Pharmacology and Experimental Therapeutics further characterized the compound's effects on cardiac S1P levels and heart rate [2]. In contrast, many alternative S1PL modulators lack comprehensive peer-reviewed characterization. For instance, THI, despite decades of use, has only recently had its mechanism clarified as indirect via metabolic conversion [3], and the selectivity of many S1PL inhibitors remains inconclusive, with a 2024 review noting that 'none of the currently available SPL inhibitors is proven effective in elevating S1P levels within the central nervous system' [4].

Literature Validation Pharmacology S1P Lyase

Optimal Research Application Scenarios for 6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile (S1PL-IN-31)


Structure-Based Drug Design and Rational Optimization of S1PL Inhibitors

The availability of a high-resolution (2.40 Å) cocrystal structure (PDB: 4Q6R) of 6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile bound to the active site of human S1P lyase enables structure-based drug design and rational optimization campaigns [1]. Unlike functional inhibitors such as LX2931 or THI that lack defined binding modes, this compound provides a validated structural template for computational docking, molecular dynamics simulations, and fragment-based design. Medicinal chemistry teams can use the cocrystal structure to guide SAR exploration of the 7-chloro substituent, benzyl moiety, and pyridine-3-carbonitrile group for potency and selectivity optimization [1][2].

In Vitro and Cellular Validation of S1P Lyase-Dependent Pathways in Immunology and Neuroinflammation

With an enzyme IC50 of 44-210 nM and a cellular IC50 of 110 nM, this compound provides robust target engagement at low micromolar concentrations in biochemical and cell-based assays [1][2]. This contrasts sharply with LX2931 (IC50 >100 µM), which is unsuitable for in vitro S1PL inhibition studies [3]. Researchers investigating S1P lyase-dependent lymphocyte trafficking, T cell egress, or sphingolipid metabolic flux can use this compound as a direct-acting tool to validate target engagement and downstream pathway effects without the confounding variable of prodrug activation required for THI or LX2931 [1][4].

Translational Pharmacology in Experimental Autoimmune Encephalomyelitis (EAE) Models

This compound has demonstrated oral efficacy at 2 mg/kg/day in the rat EAE model of multiple sclerosis, preventing lymphocyte infiltration and neuromuscular weakness [1][2]. It also produces measurable reductions in total lymphocytes and CD4+/CD8+ T cell subsets [2]. Researchers conducting translational studies in autoimmune or neuroinflammatory disease models can leverage the established in vivo pharmacology of this compound, including its effects on cardiac S1P levels and heart rate at higher doses (3-10 mg/kg/day), to design dose-ranging studies with predictable pharmacodynamic outcomes [2].

Selectivity Profiling Studies for S1PL vs. Smoothened Receptor Pharmacology

Given the compound's dual activity as an S1PL inhibitor (IC50 = 44-210 nM) and Smo antagonist (IC50 = 440 nM), with a defined 2- to 10-fold selectivity window, it serves as a valuable tool for dissecting the relative contributions of S1PL inhibition versus Smo antagonism in phenotypic assays [1][2]. Researchers can employ concentration-response experiments below 200 nM to achieve selective S1PL inhibition with minimal Smo engagement, or use the compound in combination with selective Smo agonists/antagonists to parse pathway-specific effects. This dual pharmacology is explicitly characterized and quantified, unlike the undefined off-target profiles of many older S1PL modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for S1PL-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.